molecular formula C10H13NO2 B157364 1-(2H-1,3-Benzodioxol-5-yl)propan-1-amine CAS No. 127292-42-6

1-(2H-1,3-Benzodioxol-5-yl)propan-1-amine

Cat. No. B157364
M. Wt: 179.22 g/mol
InChI Key: VEOUOCLRLNJOLJ-UHFFFAOYSA-N
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Description

“1-(2H-1,3-Benzodioxol-5-yl)propan-1-amine” is a chemical compound with a molecular formula of C10H12O3 . It is structurally similar to other synthetic cathinones .


Molecular Structure Analysis

The molecular structure of “1-(2H-1,3-Benzodioxol-5-yl)propan-1-amine” includes a benzodioxol ring attached to a propylamine group . The average mass of the molecule is approximately 180.201 Da .

Safety And Hazards

Synthetic cathinones, including “1-(2H-1,3-Benzodioxol-5-yl)propan-1-amine”, have been reported to cause a number of stimulant-like adverse effects including tachycardia, hypertension, hyperthermia, palpitations, hyponatremia, tremor, seizures, vomiting, sweating, headache, and rhabdomyolysis .

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-8(11)7-3-4-9-10(5-7)13-6-12-9/h3-5,8H,2,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEOUOCLRLNJOLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC2=C(C=C1)OCO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70562589, DTXSID701027199
Record name 1-(2H-1,3-Benzodioxol-5-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1,3-Benzodioxol-5-yl)-1-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha

CAS RN

127292-42-6, 1241677-25-7
Record name α-Ethyl-1,3-benzodioxole-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127292-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127292426
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2H-1,3-Benzodioxol-5-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1,3-Benzodioxol-5-yl)-1-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-ETHYL-3,4-METHYLENEDIOXYBENZYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AC10C1L8VO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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